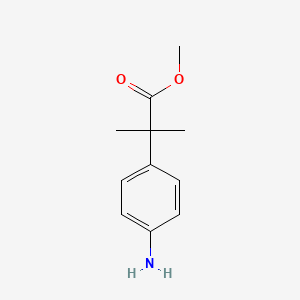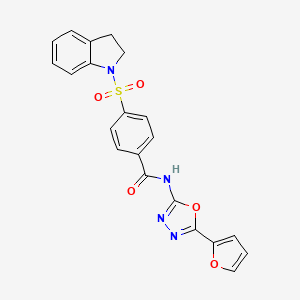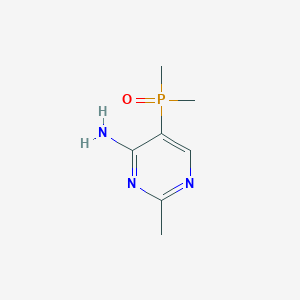
4-Methyl-5-propylisoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-propylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
作用機序
Target of Action
The primary targets of 4-Methyl-5-propylisoxazol-3-amine are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
As an isoxazole derivative, it may interact with its targets in a manner similar to other isoxazole-based drugs . .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of isoxazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
準備方法
The synthesis of 4-Methyl-5-propylisoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
In industrial production, the synthesis may involve the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles .
化学反応の分析
4-Methyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common reagents for these reactions include hydroxylamine, nitrile oxides, and various alkynes. The major products formed from these reactions are typically substituted isoxazoles with varying functional groups .
科学的研究の応用
4-Methyl-5-propylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
類似化合物との比較
4-Methyl-5-propylisoxazol-3-amine can be compared with other isoxazole derivatives, such as:
- 4-Methyl-5-ethylisoxazol-3-amine
- 4-Methyl-5-butylisoxazol-3-amine
- 4-Methyl-5-phenylisoxazol-3-amine
These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4-methyl-5-propyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQHRSAYFHDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)


![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2796837.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B2796838.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

